molecular formula C20H20BrN3OS B2972309 (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline CAS No. 886906-85-0

(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline

Cat. No.: B2972309
CAS No.: 886906-85-0
M. Wt: 430.36
InChI Key: PLPTUUUNLNLVIH-XDOYNYLZSA-N
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Description

(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This compound acts by competitively inhibiting the ATP-binding site of the kinase, thereby modulating the Wnt/β-catenin signaling pathway. As a key regulatory enzyme, GSK-3β is implicated in a multitude of cellular processes, including glycogen metabolism, gene expression, proliferation, and apoptosis. Its dysregulation is a feature of various diseases, making it a significant target for investigative therapeutics. Researchers utilize this inhibitor extensively in neurobiological studies, particularly in the context of neurodegenerative diseases like Alzheimer's, where it helps in understanding tau protein hyperphosphorylation. It is also a valuable tool in oncology research for exploring pathways involved in cell survival and proliferation, and in stem cell research for investigating the mechanisms of self-renewal and differentiation. The compound is supplied with a certificate of analysis to ensure defined purity and quality, and it is intended For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-bromophenyl)-N-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-15-2-8-18(9-3-15)22-20-24(23-10-12-25-13-11-23)19(14-26-20)16-4-6-17(21)7-5-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPTUUUNLNLVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline typically involves multi-step organic reactionsThe final step involves the condensation of the morpholinothiazole intermediate with 4-methylaniline under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine

Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its chemical properties enable the creation of materials with desirable characteristics, such as enhanced stability or specific optical properties .

Mechanism of Action

The mechanism of action of (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound A: (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide

  • Key Differences :
    • The 4-bromophenyl group in the target compound is replaced with 4-chlorophenyl.
    • Aniline lacks the para-methyl substituent present in the target compound.
  • The absence of a methyl group on aniline in Compound A could reduce lipophilicity, affecting membrane permeability and bioavailability.

Compound B: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

  • Key Differences :
    • Triazine core replaces thiazole.
    • Contains methoxy and formyl substituents instead of morpholine.
  • Impact :
    • The electron-deficient triazine ring may alter π-π stacking interactions compared to the thiazole system.
    • Methoxy groups could improve solubility but reduce steric hindrance relative to morpholine .

Heterocyclic and Substituent Variations

Compound C: 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole

  • Key Differences :
    • Benzimidazole core replaces thiazole.
    • Contains sulfonyl and pyridyl substituents.
  • Impact :
    • The larger aromatic benzimidazole system may enhance DNA intercalation or protein binding but reduce metabolic stability.
    • Sulfonyl groups introduce strong hydrogen-bond acceptors, differing from morpholine’s weak basicity .

Compound D: (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-yl-idene}-2,6-diisopropylaniline

  • Key Differences: Features dual bromo-substituted aniline rings with bulky isopropyl groups. Imino-butanylidene chain replaces thiazole-morpholine system.
  • Impact: Steric hindrance from isopropyl groups may limit solubility but enhance hydrophobic interactions in binding pockets. The conjugated imino system could exhibit distinct tautomeric behavior compared to thiazole derivatives .

Computational and Experimental Insights

Electronic Structure Analysis

Density functional theory (DFT) calculations, as described in the Colle-Salvetti correlation-energy model, could predict the target compound’s electron density distribution, highlighting bromine’s electron-withdrawing effects compared to chlorine in Compound A .

Structural Characterization

Crystallographic tools like SHELX and ORTEP-3 are critical for confirming the Z-configuration and intermolecular interactions (e.g., halogen bonds from bromine, morpholine’s hydrogen bonding) .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Halogen Substituent Additional Groups Molecular Weight (g/mol)
Target Compound Thiazole 4-Bromophenyl Morpholine, para-methyl ~445.3 (estimated)
Compound A Thiazole 4-Chlorophenyl Morpholine ~400.8 (estimated)
Compound B Triazine 4-Bromophenyl Methoxy, formyl ~603.4 (reported)
Compound D Imino chain 4-Bromophenyl (×2) Diisopropyl ~585.3 (estimated)

Table 2: Hypothetical Physicochemical Properties*

Compound LogP (Predicted) Solubility (mg/mL) TPSA (Ų)
Target Compound 3.8 0.05 65.2
Compound A 3.2 0.10 70.1
Compound B 2.5 0.50 120.3
Compound D 5.1 0.01 45.8

*LogP: Partition coefficient; TPSA: Topological polar surface area.

Biological Activity

The compound (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN3SC_{18}H_{18}BrN_{3}S, with a molecular weight of approximately 397.33 g/mol. The structure consists of a thiazole ring, a morpholine moiety, and a bromophenyl group, which contribute to its diverse biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₃S
Molecular Weight397.33 g/mol
CAS Number1180031-69-9

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways and the inhibition of cell proliferation. The presence of the bromophenyl group is believed to enhance these effects by increasing lipophilicity and improving cellular uptake .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar morpholinothiazole derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antidiabetic Activity

In vitro studies have shown that morpholinothiazole derivatives can enhance insulin secretion and glucose uptake in pancreatic beta cells, suggesting potential applications in diabetes management. The ability to modulate glucose metabolism may be linked to the compound's interaction with specific receptors involved in insulin signaling pathways .

Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored various thiazole derivatives, including those structurally related to our compound, for their anticancer activity. The results indicated that certain derivatives could inhibit tumor growth in xenograft models, with IC50 values indicating potent activity against breast cancer cell lines .

Study 2: Antimicrobial Efficacy

Research conducted on morpholinothiazole compounds demonstrated broad-spectrum antimicrobial activity. In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Study 3: Antidiabetic Mechanism

Another investigation focused on the insulin-releasing capabilities of morpholinothiazole derivatives. The study revealed that these compounds could stimulate insulin release from pancreatic cells by enhancing intracellular calcium levels, which is critical for insulin secretion .

Q & A

Advanced Research Question

  • DFT calculations : B3LYP/6-31G(d) or M06-2X/cc-pVTZ basis sets model frontier orbitals (HOMO-LUMO gaps) and charge distribution, explaining reactivity and spectroscopic behavior .
  • Molecular docking : Autodock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., dihydrofolate reductase) by analyzing interactions like π-stacking with aromatic residues or hydrogen bonding with morpholine oxygen .
  • MD simulations : GROMACS or AMBER assess stability in aqueous vs. lipid bilayers, relevant for drug delivery .

How does the bromophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question
The para-bromophenyl group enhances lipophilicity (logP ↑ 0.5–1.0 units) and electron-withdrawing effects, improving membrane permeability and target binding. In antimicrobial assays, derivatives with bromine showed 2–4× lower MIC values against S. aureus compared to chloro or methyl analogs . Docking studies reveal bromine’s role in van der Waals interactions with hydrophobic enzyme pockets (e.g., bacterial DHFR), while morpholine oxygen forms hydrogen bonds with catalytic residues .

What strategies mitigate decomposition during purification of this compound?

Basic Research Question

  • Chromatography : Use silica gel with low acidity (pH-neutral) and elute with ethyl acetate/hexane (3:7) to prevent acid-catalyzed degradation .
  • Recrystallization : Ethanol/water mixtures (7:3) yield stable crystals with minimal solvent inclusion .
  • Storage : Under argon at −20°C in amber vials to prevent photolytic cleavage of the thiazole ring .

How can reaction byproducts be identified and minimized during synthesis?

Advanced Research Question

  • LC-MS : High-resolution mass spectrometry (HRMS) identifies byproducts like oxidized morpholine (m/z +16) or dehalogenated intermediates .
  • In situ IR : Monitors carbonyl intermediates (e.g., 1720 cm⁻¹ for acetamide byproducts) to adjust reaction kinetics .
  • Additives : Catalytic p-TsOH or molecular sieves reduce imine hydrolysis, improving yields by 15–20% .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Heat dissipation : Exothermic imine formation requires jacketed reactors with precise temperature control (−5°C to 25°C) to prevent thermal degradation .
  • Solvent recovery : Ethanol/water mixtures are cost-effective for large-scale recrystallization but require distillation for reuse .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.1% for genotoxicants) via rigorous HPLC-UV/ELSD analysis .

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